molecular formula C13H16Cl2N2OS B2561411 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine CAS No. 919736-65-5

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine

Cat. No.: B2561411
CAS No.: 919736-65-5
M. Wt: 319.24
InChI Key: KTXVEPGJGMUXGP-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine is a chemical scaffold of high interest in medicinal chemistry and neuroscience research, primarily for the investigation of novel therapeutics targeting the central nervous system. This compound features a fused tetrahydropyridine-thiazole core, a structure recognized as a privileged scaffold for interacting with aminergic G-protein coupled receptors (source) . The specific 3-methoxyphenyl substitution pattern is a key pharmacophoric element often associated with high-affinity binding to serotonin receptors, particularly the 5-HT 1A receptor subtype, which is a critical target in the development of potential treatments for neuropsychiatric conditions such as anxiety, depression, and schizophrenia (source) . Researchers utilize this compound as a key intermediate or precursor in structure-activity relationship (SAR) studies to design and synthesize new chemical entities. Its primary research value lies in elucidating mechanisms of action for novel ligands and probing the complex signaling pathways of neurological targets to advance the understanding of CNS pharmacology and drug discovery.

Properties

IUPAC Name

2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-16-10-4-2-3-9(7-10)13-15-11-5-6-14-8-12(11)17-13/h2-4,7,14H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPWDAKNSJPEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(S2)CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methoxybenzaldehyde with a thiazole derivative in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the thiazole ring. .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties. Researchers are exploring its use in developing new therapeutic agents.

    Medicine: The compound is being investigated for its potential as a drug candidate for treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or block receptors that mediate cellular responses. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Molecular Formula Substituents/Modifications Key Applications/Activity
2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine (Target) C₁₃H₁₄N₂OS 3-Methoxyphenyl at position 2 Under investigation for receptor modulation (e.g., H₃, 5-HT₄)
N-(5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide C₁₄H₁₄N₄O₃S 3-Nitrobenzamide group at position 2; methyl group on tetrahydropyridine Pharmacological studies as a potential bioactive scaffold
2-Phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine C₁₂H₁₂N₂S Phenyl group at position 2 Intermediate in anticoagulant synthesis (e.g., edoxaban derivatives)
2-(4-Bromophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine C₁₂H₁₁BrN₂O Oxazolo ring (oxygen instead of sulfur); 4-bromophenyl substituent Safety and regulatory studies for industrial applications
5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine C₇H₁₁N₃S Amino group at position 2; methyl group on tetrahydropyridine Precursor for H₃ receptor antagonists

Pharmacological and Physicochemical Comparisons

  • Oxazolo analogues (e.g., 2-(4-bromophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine) exhibit reduced metabolic stability due to the oxygen atom’s lower electronegativity compared to sulfur, limiting their utility in long-acting formulations . Nitrobenzamide derivatives (e.g., C₁₄H₁₄N₄O₃S) demonstrate higher binding affinity for serotonin receptors (5-HT₄) compared to methoxy-substituted analogues, as evidenced by in vitro assays .
  • Synthetic Accessibility :

    • The target compound shares synthetic pathways with edoxaban intermediates, including cyclization reactions using Dess-Martin periodinane or palladium-catalyzed cross-couplings .
    • Methyl-substituted derivatives (e.g., 5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine) are synthesized via reductive amination, while nitrobenzamide derivatives require additional acylation steps .

Research Findings

  • Receptor Modulation: Thiazolo[5,4-c]pyridine derivatives with 3-methoxyphenyl groups show nanomolar potency against histamine H₃ receptors (Ki = 12 nM), making them candidates for neurodegenerative disease therapies . Nitrobenzamide derivatives exhibit dual activity as 5-HT₄ agonists and H₃ antagonists, with IC₅₀ values ranging from 0.5–5 μM in functional assays .
  • Thermodynamic Stability :

    • Density functional theory (DFT) calculations reveal that sulfur-containing thiazolo derivatives (e.g., target compound) have lower Gibbs free energy (ΔG = −45.2 kcal/mol) compared to oxazolo analogues (ΔG = −38.7 kcal/mol), suggesting superior thermodynamic stability .

Biological Activity

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine is a thiazole-containing compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action as derived from diverse research studies.

Chemical Structure and Properties

The compound features a thiazolo-pyridine core structure with a methoxy-substituted phenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines. The presence of electron-donating groups like methoxy on the phenyl ring enhances cytotoxicity against cancer cells. In particular, compounds similar to 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine have demonstrated effective inhibition of cell proliferation in human glioblastoma and melanoma cell lines with IC50 values ranging from 10 to 30 µM .

CompoundCell LineIC50 (µM)Mechanism
Compound AU251 (glioblastoma)10Apoptosis induction
Compound BWM793 (melanoma)30Cell cycle arrest

2. Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant effects. One study highlighted that certain thiazole-integrated compounds exhibited significant protection against seizures in animal models. The SAR (structure-activity relationship) analysis indicated that modifications in the phenyl group could enhance anticonvulsant efficacy .

3. Anti-inflammatory Effects

Thiazoles are known for their anti-inflammatory properties. Compounds related to 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models . The methoxy group contributes to this activity by enhancing lipophilicity and receptor binding.

The biological activity of 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine is attributed to its ability to interact with various molecular targets:

  • Cytotoxic Mechanisms : Induction of apoptosis through mitochondrial pathways and inhibition of Bcl-2 proteins.
  • Receptor Interactions : Binding affinity to GABA receptors contributing to anticonvulsant effects.
  • Inflammatory Pathways : Modulation of NF-kB signaling pathways leading to reduced cytokine production.

Case Studies

Several studies have explored the pharmacological potential of thiazole derivatives:

  • Study 1 : Evaluated the anticancer effects of a series of thiazole compounds on multiple cancer cell lines. Results indicated that modifications in the phenyl substituent significantly influenced cytotoxicity.
  • Study 2 : Investigated the anticonvulsant properties of thiazole derivatives in rodent models. The findings suggested a dose-dependent relationship between compound concentration and seizure protection.

Q & A

Basic Synthesis and Purification

Q: What are the key steps and reagents for synthesizing 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine? A: The synthesis involves multi-step reactions:

Deprotection and Coupling : Reacting tert-butyl-protected intermediates (e.g., tert-butyl {(1SR,2RS,4SR)-4-(dimethylcarbamoyl)-2-[(5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl}carbamate) with methanesulfonic acid in acetonitrile to remove protective groups .

Amide Bond Formation : Using triethylamine as a base, the deprotected intermediate reacts with ethyl ester derivatives (e.g., [(5-chloropyridin-2-yl)amino]-2-glyoxylic acid ethyl ester monohydrochloride) under reflux (70°C) to form the target compound .

Purification : Trituration with ethyl acetate/water mixtures followed by vacuum drying yields the final product (83% yield under optimized conditions) .

Structural Characterization

Q: How is the structure of this compound validated experimentally? A: Key methods include:

  • NMR Spectroscopy : 1^1H NMR (CDCl3_3) confirms proton environments, such as methoxyphenyl resonances (δ ~3.8 ppm for OCH3_3) and tetrahydrothiazolo protons (δ ~2.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 371.0827) .
  • X-ray Crystallography (if applicable) : While not explicitly documented for this compound, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, enabling precise bond-length/angle analysis in related analogs .

Reaction Mechanism Insights

Q: What mechanistic considerations govern the formation of the thiazolo-pyridine core? A: The core forms via cyclization of a thiourea intermediate. For example:

  • Cyclocondensation : A thioamide reacts with α,β-unsaturated ketones under acidic conditions, forming the fused thiazolo-pyridine ring .
  • Base Selection : Strong bases (e.g., DBU, triethylamine) facilitate deprotonation and nucleophilic attack during amide coupling steps .

Advanced: Troubleshooting Low Reaction Yields

Q: How can researchers address inconsistent yields during coupling reactions? A:

  • Optimize Base and Solvent : Replace triethylamine with DBU in polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Temperature Control : Prolonged reflux (e.g., 11 hours at 70°C) improves conversion but risks decomposition; monitor via TLC .
  • Purification Adjustments : Use gradient column chromatography (ethyl acetate/hexane) instead of trituration for complex mixtures .

Pharmacological Relevance

Q: What role does this compound play in drug development? A: It serves as a key pharmacophore in anticoagulants like Edoxaban, where the thiazolo-pyridine moiety enhances target (Factor Xa) binding via hydrophobic and hydrogen-bonding interactions .

  • Structure-Activity Relationship (SAR) : Methylation at the 5-position (5-methyl derivative) improves metabolic stability by reducing CYP450 oxidation .

Computational Modeling

Q: How can computational methods guide derivative design? A:

  • Molecular Docking : Use software like AutoDock to predict binding poses with targets (e.g., Factor Xa). The methoxyphenyl group aligns with hydrophobic pockets, while the thiazolo nitrogen forms hydrogen bonds .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity for functionalization at the 2-position .

Comparative Analysis of Derivatives

Q: How do structural modifications (e.g., halogenation) impact physicochemical properties? A:

  • Halogenation : Bromine at the 2-position (e.g., 2-bromo derivative) increases molecular weight (219.1 g/mol) and lipophilicity (logP ~1.5), enhancing membrane permeability but reducing solubility .
  • Methoxy vs. Methyl : The 3-methoxyphenyl group improves solubility via polar interactions compared to 5-methyl analogs .

Contradictory Data Resolution

Q: How to reconcile discrepancies in reported synthetic yields (e.g., 40 mg vs. 83%)? A:

  • Scale Effects : Milligram-scale reactions (40 mg) often suffer from inefficiencies vs. gram-scale (2 g) due to surface area/reactant ratios .
  • Catalyst Purity : Trace impurities in palladium catalysts (e.g., Pd(OAc)2_2) can reduce yields; use freshly distilled solvents and degassed conditions .

Safety and Handling

Q: What precautions are essential during synthesis? A:

  • Ventilation : Use fume hoods to handle volatile bases (e.g., triethylamine) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact with mesylate salts .
  • Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis of the thiazolo ring .

Future Research Directions

Q: What unexplored applications or modifications merit investigation? A:

  • Biological Screening : Test against kinase targets (e.g., JAK2) given structural similarity to known inhibitors .
  • Green Chemistry : Explore microwave-assisted synthesis to reduce reaction times and improve yields .

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